2-[2-(Trifluoromethyl)cyclohexyl]acetic acid
Overview
Description
2-(2-(Trifluoromethyl)cyclohexyl)acetic Acid is a useful intermediate for organic synthesis and chemical processes.
Scientific Research Applications
Catalytic Oxidation
Research on the catalytic oxidation of cyclohexene, a related compound, demonstrates the synthetic value of controlling oxidation reactions to afford targeted products with different oxidation states and functional groups. This area of study is significant for applications in both academia and industry, highlighting the potential for "2-[2-(Trifluoromethyl)cyclohexyl]acetic acid" in synthetic chemistry and catalysis (Cao et al., 2018).
Environmental Contaminants
The review on artificial sweeteners as emerging environmental contaminants outlines methods for determining popular artificial sweeteners in environmental samples, which could be analogous to detecting and studying the environmental impact of various chemical compounds, including "this compound" (Lange et al., 2012).
Acetic Acid Applications
A study explores technologies for removing acetic acid from waste streams, which is relevant for understanding the disposal and environmental management of chemical by-products, including those related to "this compound" (Mitchell et al., 2009).
Organic Acids in Acidizing Operations
The intensive review on organic acids, including acetic acid, for acidizing operations in oil and gas highlights their applications and limitations, providing a perspective on the chemical's industrial use that could be extrapolated to "this compound" (Alhamad et al., 2020).
Role in Yeast Cell Death
Research on acetic acid's role in inducing cell death in yeasts may offer insights into the biological activities and potential therapeutic applications of structurally related compounds like "this compound" (Chaves et al., 2021).
Properties
IUPAC Name |
2-[2-(trifluoromethyl)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h6-7H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWTSIYTSWRIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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